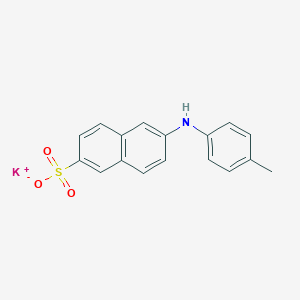
potassium;6-(4-methylanilino)naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate is a chemical compound with the molecular formula C17H14KNO3S and a molecular weight of 351.46 g/mol . It is commonly used as a fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes . The compound is essentially nonfluorescent in water but becomes fluorescent when bound to membranes or hydrophobic domains of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-(4-methylanilino)naphthalene-2-sulfonate typically involves the reaction of 6-(4-methylanilino)naphthalene-2-sulfonyl chloride with potassium hydroxide . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives of the original compound .
Scientific Research Applications
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium;6-(4-methylanilino)naphthalene-2-sulfonate involves its ability to bind to hydrophobic regions of proteins or membranes, resulting in an increase in fluorescence intensity . This property allows researchers to monitor changes in protein conformation and interactions in real-time. The compound interacts with molecular targets through hydrophobic interactions and possibly hydrogen bonding, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
6-(4-methylanilino)naphthalene-2-sulfonyl chloride: A precursor to potassium;6-(4-methylanilino)naphthalene-2-sulfonate, used in similar applications.
2-(4-methylanilino)naphthalene-6-sulfonic acid: Another fluorescent probe with similar properties but different structural features.
8-anilinonaphthalene-1-sulfonic acid: A related compound used for similar fluorescence-based studies.
Uniqueness
This compound is unique due to its specific binding affinity to hydrophobic regions and its enhanced fluorescence properties when bound to membranes or proteins . This makes it particularly useful for studying protein conformational changes and interactions in various biological and chemical systems .
Properties
IUPAC Name |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCHDBOXJUSDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14KNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














